N-(3,5-dichlorophenyl)-3-nitrobenzamide
Overview
Description
N-(3,5-dichlorophenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H8Cl2N2O3 and its molecular weight is 311.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.9911975 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Engineering
Research by Saha, Nangia, and Jaskólski (2005) highlights the utilization of halogen bonds and hydrogen bonds in crystal engineering. Their study showcases molecular tapes mediated via O–H⋯N hydrogen bonds and weak C–I⋯O interactions, presenting a foundation for complex crystal design that might include derivatives like N-(3,5-dichlorophenyl)-3-nitrobenzamide for advanced material sciences (Saha, Nangia, & Jaskólski, 2005).
Antidiabetic Agent Synthesis
Thakral, Narang, Kumar, and Singh (2020) synthesized and evaluated 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives for their antidiabetic properties. This study, focusing on molecular docking and dynamic simulations, demonstrates the potential for compounds within this chemical class to inhibit key enzymes involved in diabetes management, suggesting a pathway for developing novel antidiabetic medications (Thakral, Narang, Kumar, & Singh, 2020).
Antibacterial Activity
Saeed, Rashid, Ali, and Hussain (2010) explored the antibacterial efficacy of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide. Their findings indicate that these complexes possess greater antibacterial properties compared to their thiourea derivative ligands, suggesting potential applications in developing new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).
Mechanism of Action
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to various changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .
Biochemical Pathways
It’s known that compounds of similar structure can interact with various biochemical pathways, leading to downstream effects that can influence cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects of a compound on a cellular level can include changes in cell morphology, alterations in cell growth and proliferation, and induction of cell death .
Action Environment
The action, efficacy, and stability of a compound like Oprea1_168485 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-2-1-3-12(4-8)17(19)20/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVMGNOXSRNBTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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